(4-ethoxyphenyl)(phenyl)methylamine
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Overview
Description
(4-ethoxyphenyl)(phenyl)methylamine is an organic compound that belongs to the class of aromatic amines It consists of a phenylmethanamine core with an ethoxy group attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(phenyl)methylamine typically involves the reaction of 4-ethoxybenzaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-ethoxybenzaldehyde reacts with aniline to form an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)(phenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce the corresponding alcohol or amine derivatives .
Scientific Research Applications
(4-ethoxyphenyl)(phenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)(phenyl)methylamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl structure.
4-Ethoxyphenylboronic acid: Used in Suzuki cross-coupling reactions for the synthesis of biologically active molecules.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A compound with potential pharmaceutical applications.
Uniqueness
(4-ethoxyphenyl)(phenyl)methylamine is unique due to its specific structural features, such as the presence of both an ethoxy group and a phenylmethanamine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
131224-22-1 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3 |
InChI Key |
DZZLERCMSWAOHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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